Oxazol-5(4H)-one, 2-(2-chlorophenyl)-4-(4-trifluoromethylbenzylidene)-
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Overview
Description
(4E)-2-(2-CHLOROPHENYL)-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a chlorophenyl group, a trifluoromethylphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(2-CHLOROPHENYL)-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using a trifluoromethylbenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(2-CHLOROPHENYL)-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: The chlorophenyl and trifluoromethylphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce dihydro-oxazole derivatives.
Scientific Research Applications
(4E)-2-(2-CHLOROPHENYL)-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4E)-2-(2-CHLOROPHENYL)-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(4E)-2-(2-BROMOPHENYL)-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Similar structure with a bromophenyl group instead of a chlorophenyl group.
(4E)-2-(2-FLUOROPHENYL)-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Similar structure with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of (4E)-2-(2-CHLOROPHENYL)-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both chlorophenyl and trifluoromethylphenyl groups can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C17H9ClF3NO2 |
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Molecular Weight |
351.7 g/mol |
IUPAC Name |
(4E)-2-(2-chlorophenyl)-4-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H9ClF3NO2/c18-13-4-2-1-3-12(13)15-22-14(16(23)24-15)9-10-5-7-11(8-6-10)17(19,20)21/h1-9H/b14-9+ |
InChI Key |
OGKSNRFUAYHGNR-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=N/C(=C/C3=CC=C(C=C3)C(F)(F)F)/C(=O)O2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC3=CC=C(C=C3)C(F)(F)F)C(=O)O2)Cl |
Origin of Product |
United States |
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